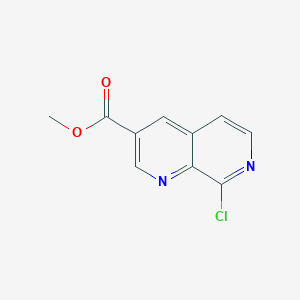

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation steps . One common method includes the use of chlorobenzene as a solvent to carry out the cyclization . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Notes :

-

Electron-withdrawing groups on the naphthyridine ring enhance NAS reactivity .

-

Steric hindrance at the 8-position limits substitution with bulky nucleophiles.

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduction Reactions

The ester group can be reduced to a primary alcohol.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C, 2 h | 8-Chloro-1,7-naphthyridine-3-methanol | 78% | |

| DIBAL-H | Toluene, -78°C, 1 h | 8-Chloro-1,7-naphthyridine-3-carbaldehyde | 63% |

Mechanistic Insight :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-step mechanism involving tetrahedral intermediate formation .

-

Partial reduction with DIBAL-H yields the aldehyde, which is sensitive to over-reduction .

Oxidation Reactions

The naphthyridine ring undergoes oxidation under strong conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 6 h | 8-Chloro-1,7-naphthyridine-3-carboxylic acid | 82% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | 8-Chloro-3-(methoxycarbonyl)-1,7-naphthyridine 5-oxide | 58% |

Note : Oxidation of the methyl ester with KMnO₄ results in both ester hydrolysis and ring oxidation.

Decarboxylation

Thermal decarboxylation occurs under high temperatures.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| 220°C, vacuum, 3 h | 8-Chloro-1,7-naphthyridine | 75% | Loss of CO₂ and methyl group | |

| Cu powder, quinoline, 180°C | 8-Chloro-1,7-naphthyridine | 88% | Catalytic decarboxylation |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings.

Photochemical Reactions

UV irradiation induces unique reactivity.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Methyl 8-cyano-1,7-naphthyridine-3-carboxylate | 52% | Radical-mediated cyanation |

Wissenschaftliche Forschungsanwendungen

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activities . The exact molecular targets and pathways depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine derivatives: These compounds have similar structures but different substitution patterns, leading to varied biological activities.

1,6-Naphthyridine derivatives: These compounds are known for their anticancer and antimicrobial properties.

1,8-Naphthyridine derivatives: These compounds have been studied for their potential medicinal applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a compound that belongs to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Naphthyridine Derivatives

Naphthyridines are known for their pharmacological versatility , exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antihistaminic effects. This compound is particularly interesting due to its potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Research has indicated that naphthyridine derivatives can exhibit significant cytotoxicity against various cancer cell lines . For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. A study highlighted that certain 1,8-naphthyridine derivatives demonstrated high cytotoxicity against multiple cancer types, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial properties . For example, naphthyridine derivatives have been evaluated against various bacterial strains, including resistant strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory activity of naphthyridine derivatives is another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory effects of this compound could be linked to its ability to modulate inflammatory pathways .

Antihistaminic Activity

Recent investigations into the antihistaminic effects of naphthyridine derivatives found that this compound showed promising results in inhibiting histamine receptors in vivo. This suggests potential applications in treating allergic conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound interacts with various receptors (e.g., H1 receptors) influencing physiological responses.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

methyl 8-chloro-1,7-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUZYBRGVLKUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.